molecular formula C8H7ClF3NO2 B13669257 2-(3-(Trifluoromethyl)pyridin-2-yl)acetic acid hydrochloride

2-(3-(Trifluoromethyl)pyridin-2-yl)acetic acid hydrochloride

Cat. No.: B13669257
M. Wt: 241.59 g/mol
InChI Key: BHXIBFQFPUKJTP-UHFFFAOYSA-N
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Description

2-(3-(Trifluoromethyl)pyridin-2-yl)acetic acid hydrochloride: is a chemical compound that features a trifluoromethyl group attached to a pyridine ring, which is further connected to an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-(Trifluoromethyl)pyridin-2-yl)acetic acid hydrochloride typically involves the introduction of a trifluoromethyl group to a pyridine ring, followed by the formation of the acetic acid moiety. One common method involves the use of trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate in the presence of a base. The reaction conditions often include the use of solvents like dimethyl sulfoxide or acetonitrile and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale trifluoromethylation reactions using continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the acetic acid moiety, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can target the pyridine ring or the trifluoromethyl group, potentially leading to the formation of partially or fully reduced products.

    Substitution: The trifluoromethyl group and the pyridine ring can participate in substitution reactions, where other functional groups replace the existing ones.

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 2-(3-(Trifluoromethyl)pyridin-2-yl)acetic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity and selectivity by increasing hydrophobic interactions and altering the electronic properties of the molecule. The compound may modulate signaling pathways, inhibit enzyme activity, or act as an agonist or antagonist at receptor sites .

Comparison with Similar Compounds

  • 2-(Pyridin-2-yl)acetic acid hydrochloride
  • 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)ethanamine hydrochloride
  • 2-(Pyridin-2-yl)acetic acid

Comparison: Compared to its analogs, 2-(3-(Trifluoromethyl)pyridin-2-yl)acetic acid hydrochloride is unique due to the presence of the trifluoromethyl group, which imparts increased lipophilicity, metabolic stability, and electronic effects. These properties can enhance the compound’s biological activity and make it a valuable scaffold in drug discovery and development .

Properties

Molecular Formula

C8H7ClF3NO2

Molecular Weight

241.59 g/mol

IUPAC Name

2-[3-(trifluoromethyl)pyridin-2-yl]acetic acid;hydrochloride

InChI

InChI=1S/C8H6F3NO2.ClH/c9-8(10,11)5-2-1-3-12-6(5)4-7(13)14;/h1-3H,4H2,(H,13,14);1H

InChI Key

BHXIBFQFPUKJTP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)CC(=O)O)C(F)(F)F.Cl

Origin of Product

United States

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